N-(3-Fluorobenzyl)-2-methylbenzylamine
Description
N-(3-Fluorobenzyl)-2-methylbenzylamine (CAS: 1039817-22-5) is a benzylamine derivative featuring a fluorine atom at the 3-position of one benzyl group and a methyl group at the 2-position of the other benzyl ring. Its molecular formula is C₁₅H₁₆FN, with a molecular weight of 229.29 g/mol and a calculated LogP of 3.81, indicating moderate lipophilicity .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-5-2-3-7-14(12)11-17-10-13-6-4-8-15(16)9-13/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCQOAYIPNKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methylbenzylamine typically involves the reaction of 3-fluorobenzyl chloride with 2-methylbenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Fluorobenzyl chloride+2-Methylbenzylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, possibly involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluorobenzyl)-2-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Medicinal Chemistry
N-(3-Fluorobenzyl)-2-methylbenzylamine has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could serve as a building block for developing new drug candidates targeting various diseases, including cancer and infectious diseases.
Anticancer Activity
Recent studies have highlighted the importance of benzylamine derivatives in anticancer research. Compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, derivatives with similar structures demonstrated over 50% growth inhibition in the NCI-60 cancer cell line panel, indicating potential for further development as anticancer agents .
Antimicrobial Properties
Research indicates that compounds containing fluorinated benzylamine moieties exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria, making them candidates for further exploration in antibiotic development .
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-2-methylbenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Amine vs. Amide/Hydrazide Derivatives
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂): This benzamide derivative contains an N,O-bidentate directing group, enabling its use in metal-catalyzed C–H bond functionalization reactions . In contrast, N-(3-Fluorobenzyl)-2-methylbenzylamine lacks an amide or hydroxyl group, reducing its utility in catalysis but increasing its lipophilicity (LogP 3.81 vs. ~1.5–2.5 for benzamides).
- The absence of heterocyclic rings in this compound may limit its target specificity but improve metabolic stability.
Heterocyclic vs. Simple Benzylamine Systems
- N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide :
This compound’s tetrahydropyrimidine-carboxamide scaffold introduces rigidity and multiple hydrogen-bonding sites, likely enhancing binding affinity in pharmaceutical contexts . The simpler benzylamine structure of the target compound may offer advantages in synthetic accessibility and bioavailability.
Substituent Effects
Fluorine Positioning and Electronic Influence
- Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide): A fungicide with a 3-isopropoxy group and 2-trifluoromethyl substituent, flutolanil’s strong electron-withdrawing CF₃ group enhances pesticidal activity .
- Morpholinyl-Oxazolidinone Derivatives (e.g., ): The 3-fluoro-4-morpholinylphenyl group in these compounds combines fluorine’s electronic effects with a morpholine ring’s solubility-enhancing properties . The target compound’s lack of heterocycles may reduce solubility but increase membrane permeability.
Lipophilicity and Bioavailability
The LogP of this compound (3.81) is higher than that of polar derivatives like benzamides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, LogP ~1.5–2.5) . This suggests superior blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(3-Fluorobenzyl)-2-methylbenzylamine is a compound that has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorobenzyl group, which contributes to its unique chemical properties. The presence of the fluorine atom can significantly influence its biological activity by enhancing binding affinity to various biological targets due to the electronegativity and steric effects of fluorine.
The mechanism of action for this compound is primarily related to its interactions with specific enzymes and receptors. It is believed to modulate the activity of certain biological targets, which can lead to various pharmacological effects. The compound's binding interactions are enhanced by the fluorine atom, potentially increasing metabolic stability and lipophilicity compared to similar compounds without fluorine.
1. Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory activity against certain enzymes, particularly monoamine oxidase (MAO). MAO inhibitors are valuable in treating neurological disorders such as depression and Parkinson's disease. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to inhibition .
2. Antiproliferative Effects
Preliminary studies suggest that this compound may possess antiproliferative properties against cancer cell lines. For example, similar compounds with fluorinated substitutions have shown significant activity against MCF-7 breast cancer cells, indicating potential for further development in oncology .
Case Studies
- Monoamine Oxidase Inhibition : A study investigating various derivatives found that compounds similar to this compound displayed selective inhibition of MAO-A and MAO-B. The findings suggest that modifications in the benzyl moiety could enhance selectivity and potency as MAO inhibitors .
- Antiproliferative Activity : In another study focusing on structure-activity relationships (SAR), it was noted that fluorinated compounds often exhibited enhanced antiproliferative activity compared to their non-fluorinated counterparts, indicating the importance of the fluorine atom in enhancing biological efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared with similar compounds:
| Compound | MAO Inhibition | Antiproliferative Activity | Notes |
|---|---|---|---|
| This compound | Yes | Moderate | Enhanced binding due to fluorine |
| N-(4-Fluorobenzyl)-2-methylbenzylamine | Yes | Low | Less effective than 3-fluoro variant |
| N-(3-Chlorobenzyl)-2-methylbenzylamine | No | Moderate | Chlorine less effective than fluorine |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-yield synthesis of N-(3-Fluorobenzyl)-2-methylbenzylamine?
- Methodological Answer :
- Nucleophilic substitution : React 2-methylbenzylamine with 3-fluorobenzyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (K₂CO₃ or Et₃N) to facilitate alkylation .
- Catalytic optimization : Use Pd-based catalysts for coupling reactions if intermediates require functional group compatibility (e.g., aryl halides) .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and verify purity via HPLC (>95%) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks to confirm fluorobenzyl and methylbenzyl groups (e.g., δ ~4.3 ppm for benzyl CH₂N, δ ~2.4 ppm for methyl group) .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (HRMS) to match the exact mass (229.1267 g/mol for C₁₅H₁₆FN) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests stability for biological assays) .
Advanced Research Questions
Q. What experimental strategies are employed to investigate this compound as a protein tyrosine kinase modulator?
- Methodological Answer :
- In vitro kinase assays : Use recombinant kinases (e.g., HER2/EGFR) with ATP-competitive binding assays to measure IC₅₀ values. Include positive controls like lapatinib for comparison .
- Cell-based models : Test anti-proliferative effects in HER2-positive cancer lines (e.g., SK-BR-3) via MTT assays. Monitor dose-response curves and compare with trastuzumab-resistant models .
- Structural analogs : Synthesize derivatives (e.g., pyridinyl or morpholinophenyl substituents) to explore structure-activity relationships (SAR) .
Q. How should researchers address contradictions in reported bioactivity data (e.g., kinase inhibition vs. insecticidal activity)?
- Methodological Answer :
- Assay validation : Replicate conflicting studies under standardized conditions (e.g., ATP concentration, pH). For insecticidal claims (e.g., thiazole derivatives), verify target specificity via enzyme-linked immunosorbent assays (ELISA) .
- Off-target profiling : Screen against unrelated protein families (e.g., cytochrome P450) to rule out non-specific interactions .
- Computational docking : Use AutoDock Vina to predict binding poses in kinase vs. insecticidal targets. Compare binding energies to prioritize follow-up assays .
Q. What computational approaches are suitable for predicting the stability and interactions of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and stability .
- Molecular dynamics (MD) : Simulate solvation in water/DMSO to assess conformational flexibility and aggregation tendencies .
- Docking studies : Use PDB structures (e.g., 3POZ for HER2) to model ligand-receptor interactions. Prioritize residues (e.g., Lys723, Thr798) for mutagenesis validation .
Key Considerations for Researchers
- Contradictory bioactivity : Prioritize target-specific assays over broad phenotypic screens to resolve mechanistic ambiguities .
- Synthetic scalability : Optimize solvent recovery (e.g., DMF distillation) to reduce environmental impact .
- Data reproducibility : Share raw spectral data and docking parameters via open-access platforms to facilitate cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
